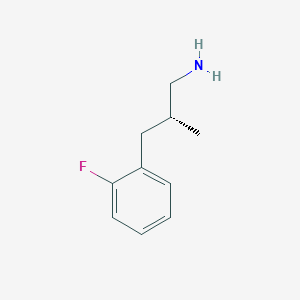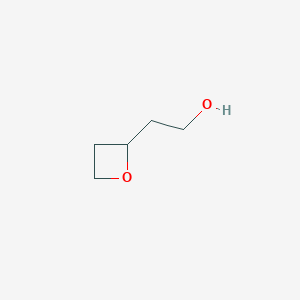
2-(Oxetan-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-2-yl)ethan-1-ol is an organic compound with the molecular formula C₅H₁₀O₂ It features an oxetane ring, a four-membered cyclic ether, attached to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Oxetane Ring Formation: : One common method to synthesize 2-(Oxetan-2-yl)ethan-1-ol involves the formation of the oxetane ring through cyclization reactions. For instance, starting from 3-chloropropanol, cyclization can be achieved using a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Hydroxyl Group Introduction: : Another approach involves the introduction of the hydroxyl group after forming the oxetane ring. This can be done by reacting oxetane with ethylene oxide under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale production may use continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-(Oxetan-2-yl)ethan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
-
Reduction: : Reduction of this compound can yield various alcohol derivatives. Sodium borohydride (NaBH₄) is a typical reducing agent used in these reactions.
-
Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride (SOCl₂) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: SOCl₂ in the presence of a base like pyridine.
Major Products
Oxidation: 2-(Oxetan-2-yl)ethanal or 2-(Oxetan-2-yl)ethanoic acid.
Reduction: 2-(Oxetan-2-yl)ethanol derivatives.
Substitution: 2-(Oxetan-2-yl)ethyl chloride.
Scientific Research Applications
Chemistry
2-(Oxetan-2-yl)ethan-1-ol is used as a building block in organic synthesis. Its oxetane ring is a strained structure that can participate in ring-opening reactions, making it valuable for synthesizing complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive compound. Its derivatives may exhibit antimicrobial or antifungal properties, making it a candidate for drug development.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic applications. Its unique structure can be modified to create novel drug candidates with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity allows for the creation of materials with specific properties, such as enhanced durability or flexibility.
Mechanism of Action
The mechanism by which 2-(Oxetan-2-yl)ethan-1-ol exerts its effects depends on its application. In chemical reactions, the strain in the oxetane ring makes it highly reactive, facilitating ring-opening and subsequent transformations. In biological systems, its derivatives may interact with cellular targets, disrupting microbial cell walls or interfering with metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Tetrahydrofuran-2-yl)ethan-1-ol: Similar structure but with a five-membered ring.
2-(Oxolan-2-yl)ethan-1-ol: Another compound with a similar structure but different ring size.
Uniqueness
2-(Oxetan-2-yl)ethan-1-ol is unique due to its four-membered oxetane ring, which imparts significant ring strain and reactivity. This makes it more reactive than its five-membered counterparts, allowing for a broader range of chemical transformations and applications.
By understanding the properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
2-(oxetan-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWXEPBGKJLBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2590077.png)
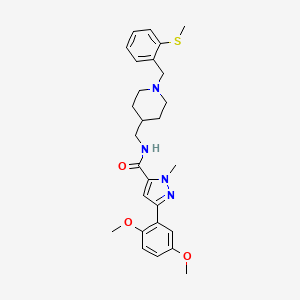
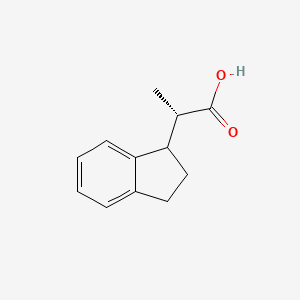
![6-(azepane-1-sulfonyl)-2-[(2-chloro-6-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2590080.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(2,4,6-tribromophenoxy)propan-2-OL hydrochloride](/img/structure/B2590081.png)
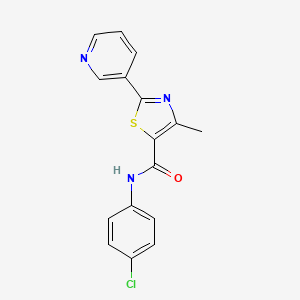
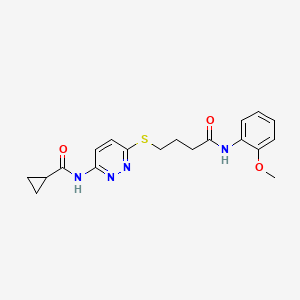
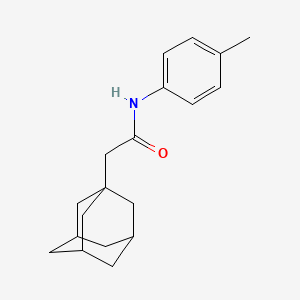
![N-(1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2590089.png)
![1-(4-chlorophenyl)-5-[(2E)-3-(dimethylamino)prop-2-enoyl]-3-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2590091.png)
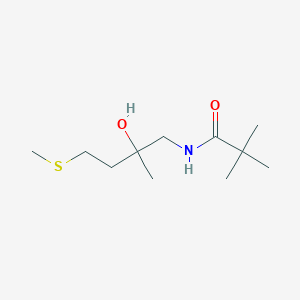
![6-Fluoro-3-{1-[3-(phenylsulfanyl)propanoyl]piperidin-4-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2590095.png)
![6-chloro-3-[(2E)-3-[4-(methylsulfanyl)phenyl]prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2590096.png)
